N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-4-12(11)22-15(23)10-5-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKIRJITLXYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Glyoxylic Acid Condensation
A method adapted from CN102010377A involves condensing glyoxylic acid with substituted o-phenylenediamines. For example:
-
Precursor preparation : 6-nitro-o-phenylenediamine is reacted with glyoxylic acid in methanol at -6–0°C to form 2-hydroxy-6-nitroquinoxaline.
-
Reduction : The nitro group is reduced to an amine using catalytic hydrogenation.
-
Oxidation and functionalization : The amine is oxidized to a carboxylic acid, which is subsequently converted to the acid chloride.
This approach emphasizes temperature control to minimize side reactions, achieving yields >90% for intermediate quinoxaline carboxylic acids.
Chloroquinoxaline Thiolation
As detailed in ACS Omega, chloroquinoxalines serve as versatile intermediates. For instance:
-
Thiolation : 6-chloroquinoxaline reacts with N-cyclohexyldithiocarbamate to form 6-thiolquinoxaline.
-
Functional group interconversion : The thiol group is oxidized to a sulfonic acid, followed by conversion to a carboxylic acid via hydrolysis.
This method benefits from the stability of chloroquinoxaline intermediates, enabling regioselective modifications.
Amide Bond Formation with 2-(Trifluoromethyl)aniline
The carboxamide group is introduced via coupling reactions between quinoxaline-6-carboxylic acid derivatives and 2-(trifluoromethyl)aniline.
Acid Chloride Route
-
Acid chloride synthesis : Quinoxaline-6-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane at 0–25°C.
-
Amide coupling : The acid chloride reacts with 2-(trifluoromethyl)aniline in the presence of triethylamine (Et₃N) as a base, typically in tetrahydrofuran (THF) or ethyl acetate.
Reaction conditions :
-
Molar ratio (acid chloride:aniline): 1:1.1
-
Temperature: 0°C to room temperature
-
Yield: 75–85%
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates direct coupling between the carboxylic acid and aniline:
-
Activation : EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to the carboxylic acid in dimethylformamide (DMF).
-
Coupling : 2-(trifluoromethyl)aniline (1.05 equiv) is introduced, and the mixture is stirred at 25°C for 12–24 hours.
Advantages :
Regioselectivity and Byproduct Management
Controlling Nitration Side Reactions
In methods involving nitro intermediates (e.g., 6-nitroquinoxaline), strict temperature control (-6–0°C) and stoichiometric excess of glyoxylic acid (1.05:1 molar ratio) suppress byproducts like orange-colored impurities.
Purification Techniques
-
Recrystallization : Crude products are purified using methanol/water or petroleum ether/ethyl acetate mixtures, enhancing purity to >99%.
-
Column chromatography : Silica gel chromatography with hexane/ethyl acetate eluents resolves regioisomers when present.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
Scalability and Industrial Considerations
Solvent selection : Methanol and DMF are preferred for large-scale synthesis due to cost-effectiveness and ease of removal.
Catalyst optimization : Transitioning from Et₃N to polymer-supported bases (e.g., PS-BEMP) reduces purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Quinoxaline derivatives, including N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide, have demonstrated substantial antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that modifications in the quinoxaline core can enhance antibacterial efficacy, making these derivatives promising candidates for new antibiotic development.
Antiviral Properties
The antiviral potential of quinoxaline derivatives has been explored extensively, particularly against respiratory viruses. Studies have shown that certain quinoxaline compounds can inhibit the replication of viruses like influenza and coronaviruses, including SARS-CoV-2 . This highlights their potential role in developing antiviral therapies, especially in light of recent global health challenges.
Anticancer Activity
this compound has also been investigated for its anticancer properties. Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth across various cancer types, including breast and lung cancers . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Material Science Applications
Corrosion Inhibition
Quinoxalines are noted for their ability to act as corrosion inhibitors in industrial applications. Their nitrogen-containing structure allows them to form protective films on metal surfaces, thereby reducing corrosion rates . This property is particularly valuable in the development of coatings and materials used in harsh environments.
Electroluminescent Materials
Due to their unique electronic properties, quinoxaline derivatives are being explored as components in electroluminescent devices. Their ability to emit light when an electric current is applied makes them suitable for applications in organic light-emitting diodes (OLEDs) .
Biological Research Applications
Neuroprotective Effects
Emerging studies suggest that quinoxaline derivatives may exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could pave the way for new treatments targeting these conditions .
Anti-inflammatory Properties
Research has indicated that quinoxaline compounds can also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Effects |
|---|---|---|
| Pharmaceuticals | Antimicrobial, Antiviral, Anticancer | Effective against E. coli, influenza viruses |
| Material Science | Corrosion inhibition, Electroluminescent devices | Protective coatings for metals, OLED components |
| Biological Research | Neuroprotection, Anti-inflammatory | Potential treatments for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells and microorganisms. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Structural and Electronic Properties
The trifluoromethyl group in N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide introduces strong electron-withdrawing effects, which contrast with electron-donating substituents (e.g., methoxy or methyl groups) in analogs. Key comparisons include:
Key Observations :
- Thiophene-containing analogs (e.g., 6-Quinoxalinecarboxamide, N-[2-(2-methylphenyl)ethyl]-2,3-di-2-thienyl) exhibit extended π-conjugation, which may enhance intermolecular interactions in crystal packing .
Crystallographic and Physicochemical Data
Crystallographic studies of analogs reveal:
- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Monoclinic crystal system (P21/c) with bond angles (e.g., C9–C10–C11: 110.0°) indicative of planar quinoxaline-thiophene stacking .
- This compound: Predicted to form hydrogen bonds via the carboxamide group, with the CF₃ group influencing packing efficiency .
Biological Activity
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and antiviral activities, alongside structure-activity relationships (SAR) and relevant case studies.
1. Overview of Quinoxaline Derivatives
Quinoxaline derivatives are recognized for their broad spectrum of biological activities. The introduction of various substituents can significantly alter their pharmacological profiles. Specifically, the trifluoromethyl group enhances lipophilicity and biological activity, making derivatives like this compound promising candidates for drug development.
2.1 Antimicrobial Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit potent antimicrobial properties. For instance, several derivatives have shown submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), indicating their potential as antimicrobial agents .
| Compound | Activity (IC50 µM) | Target Pathogen |
|---|---|---|
| 2k | 1.0 | S. aureus |
| 2q | 0.5 | MRSA |
These findings suggest that structural modifications can optimize antimicrobial efficacy.
2.2 Antitumoral Activity
The antitumoral effects of this compound have been explored through various in vitro studies. Compounds derived from this scaffold demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 49 | HCT-116 | 1.9 |
| 50 | MCF-7 | 2.3 |
These results indicate that the compound's structural attributes contribute to its effectiveness against tumor cells, making it a candidate for further development in cancer therapy .
2.3 Antiviral Activity
Quinoxaline derivatives have also shown promise as antiviral agents. For example, certain compounds exhibited significant inhibitory effects against viruses such as the measles virus (MV). The structure-activity relationship indicates that modifications at specific positions enhance antiviral potency .
3. Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is closely linked to their chemical structure. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances their lipophilicity and biological efficacy.
3.1 Key Findings in SAR Analysis
- Substituent Positioning : The position of substituents on the quinoxaline ring plays a crucial role in determining activity.
- Lipophilicity : Increased lipophilicity correlates with improved cell membrane permeability and bioavailability.
- Functional Groups : The introduction of specific functional groups can modulate interactions with biological targets, enhancing potency.
4.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug.
4.2 Clinical Implications
The promising results from preclinical studies necessitate further investigation into the pharmacokinetics and toxicity profiles of this compound to assess its viability for clinical applications.
5. Conclusion
This compound represents a valuable addition to the library of quinoxaline derivatives with significant biological activity across various domains, including antimicrobial, antitumoral, and antiviral effects. Ongoing research into its structure-activity relationships will likely yield insights that could facilitate the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via coupling reactions between quinoxaline-6-carboxylic acid derivatives and 2-(trifluoromethyl)aniline. Key steps include:
- Activation of the carboxylic acid group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with catalytic 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
- Solvent selection (e.g., dichloromethane or DMF) impacts reaction efficiency. For example, DMF enhances solubility of polar intermediates but may complicate purification.
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
- Data : Yields range from 60–80% under optimized conditions, with purity >95% confirmed by HPLC and NMR .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- Methodology :
- X-ray crystallography (using SHELX programs ) resolves bond lengths and angles, confirming the planar quinoxaline core and the ortho-trifluoromethylphenyl substitution.
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies electronic environments:
- Quinoxaline protons appear as doublets (δ 8.2–8.5 ppm), while the trifluoromethyl group shows a singlet in ¹⁹F NMR (δ -62 ppm) .
- FT-IR verifies the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate the compound’s activity, and how are conflicting results resolved?
- Methodology :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) often show IC₅₀ values <10 μM, suggesting potent antiproliferative activity .
- DNA-binding studies : Fluorescence quenching or ethidium bromide displacement assays assess intercalation or groove-binding. Discrepancies in binding constants (e.g., K = 10³–10⁴ M⁻¹) may arise from buffer ionic strength or competing ligands .
- Resolution : Replicate experiments under standardized conditions (pH 7.4, 150 mM NaCl) and use orthogonal techniques (e.g., SPR or ITC) to validate binding .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s structure-activity relationship (SAR) in enzyme inhibition?
- Methodology :
- Comparative SAR : Analogues lacking the trifluoromethyl group show reduced lipophilicity (calculated logP decreases by ~1.5 units) and 10-fold lower kinase inhibition (e.g., EGFR, IC₅₀ = 50 nM vs. 500 nM) .
- Crystallographic analysis : The trifluoromethyl group stabilizes hydrophobic pockets in enzyme active sites (e.g., via van der Waals interactions with Leu694 in EGFR) .
- Data : Trifluoromethyl-substituted derivatives exhibit enhanced metabolic stability (t₁/₂ > 4 hours in microsomal assays) compared to non-fluorinated analogues .
Q. What strategies mitigate solubility challenges during in vivo studies, and how are pharmacokinetic parameters optimized?
- Methodology :
- Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) increases logP by ~2 units, improving oral bioavailability .
- Nanoformulation : Encapsulation in PEGylated liposomes enhances aqueous solubility (from <0.1 mg/mL to >5 mg/mL) and prolongs circulation time (t₁/₂ = 8–12 hours in murine models) .
- Data : Prodrugs achieve plasma Cₘₐₓ = 1.2 μg/mL at 2 hours post-administration, compared to 0.3 μg/mL for the parent compound .
Q. How are crystallographic data analyzed to resolve ambiguities in hydrogen-bonding networks or packing motifs?
- Methodology :
- Mercury CSD software identifies key interactions: The carboxamide N-H forms a hydrogen bond with quinoxaline N (d = 2.8 Å, angle = 155°), while the trifluoromethyl group participates in C-F⋯π interactions (d = 3.3 Å) .
- Packing similarity analysis : Compare with related quinoxalines (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline ) to identify conserved motifs (e.g., herringbone vs. layered packing).
Q. How do contradictory data on DNA vs. protein targeting mechanisms inform experimental redesign?
- Methodology :
- Competitive assays : Co-incubate the compound with intercalators (e.g., doxorubicin) or protein-binding agents (e.g., BSA) to quantify target preference.
- CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., topoisomerase II) in cell lines to assess phenotypic rescue .
- Data : In topoisomerase II-null cells, antiproliferative activity drops by 70%, confirming enzyme targeting over DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
